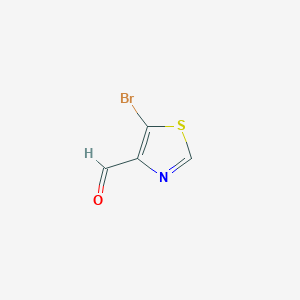
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME is a heterocyclic compound with a molecular formula of C4H5N3O. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The triazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME can be compared with other similar compounds, such as:
1-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXALDEHYDE: This compound has a similar triazole ring but differs in the position of the functional group.
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE: This compound has an amide group instead of an oxime group.
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBONITRILE: This compound has a nitrile group instead of an oxime group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
111340-44-4 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



